(2S)-2-(benzylamino)propanoic acid chemical properties
(2S)-2-(benzylamino)propanoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of (2S)-2-(benzylamino)propanoic acid
Foreword
Prepared for researchers, medicinal chemists, and professionals in drug development, this document provides a comprehensive scientific overview of (2S)-2-(benzylamino)propanoic acid. This chiral molecule, an N-substituted derivative of the natural amino acid L-alanine, serves as a valuable building block in synthetic organic chemistry. This guide moves beyond a simple recitation of data, offering insights into the causality behind its synthesis, reactivity, and application, grounded in established chemical principles.
Physicochemical and Structural Characteristics
(2S)-2-(benzylamino)propanoic acid is a chiral, non-proteinogenic amino acid. Its structure incorporates a propanoic acid backbone derived from L-alanine, with a benzyl group attached to the nitrogen atom at the C2 position. This combination of a stereocenter, a carboxylic acid, and a secondary amine makes it a versatile synthetic intermediate.
Core Properties
A summary of the key physicochemical properties is presented below for quick reference.
| Property | Value | Source |
| IUPAC Name | (2S)-2-(benzylamino)propanoic acid | N/A |
| CAS Number | 7585-47-9 | [1] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1] |
| Molecular Weight | 179.22 g/mol | [1] |
| Appearance | Typically a solid at room temperature. | [2] |
| Chirality | (S)-configuration at the α-carbon | N/A |
Note: Specific experimental data for melting point and solubility are not consistently reported in publicly available literature, but its amphoteric nature suggests solubility in both acidic and alkaline aqueous solutions.
Spectroscopic Profile
The structural features of (2S)-2-(benzylamino)propanoic acid give rise to a predictable and distinct spectroscopic signature. While a dedicated spectrum was not available, the following analysis is based on established principles for its constituent functional groups.[3][4][5]
¹H NMR Spectroscopy (Predicted)
-
Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected in the δ 10-12 ppm region. This broadness is due to hydrogen bonding and rapid proton exchange.[3]
-
Aromatic Protons (-C₆H₅): A multiplet corresponding to the five protons of the benzyl group would appear in the typical aromatic region, approximately δ 7.2-7.4 ppm.
-
Benzylic Protons (-CH₂-Ph): The two protons of the benzylic methylene group are diastereotopic due to the adjacent chiral center. They are expected to appear as a pair of doublets (an AB quartet) around δ 3.7-4.0 ppm.
-
Methine Proton (α-CH): The proton at the chiral center (C2) would likely appear as a quartet around δ 3.4-3.6 ppm, split by the three protons of the adjacent methyl group.
-
Amine Proton (-NH-): A broad singlet whose chemical shift is highly dependent on solvent and concentration, often appearing between δ 2-5 ppm.
-
Methyl Protons (-CH₃): A doublet around δ 1.3-1.5 ppm, split by the single methine proton.
¹³C NMR Spectroscopy (Predicted)
-
Carbonyl Carbon (-COOH): The carboxylic acid carbon is the most deshielded, expected > δ 175 ppm.
-
Aromatic Carbons (-C₆H₅): Multiple signals are expected between δ 127-140 ppm.
-
Methine Carbon (α-CH): The chiral carbon atom is expected around δ 55-60 ppm.
-
Benzylic Carbon (-CH₂-Ph): The benzylic carbon signal should appear around δ 50-55 ppm.
-
Methyl Carbon (-CH₃): The methyl carbon would be the most upfield signal, typically around δ 15-20 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[4][5]
-
C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
-
N-H Stretch (Secondary Amine): A moderate, single absorption band around 3300-3500 cm⁻¹, which may be obscured by the broad O-H band.
-
C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band around 1700-1725 cm⁻¹.[4]
-
C=C Stretches (Aromatic): Several weaker absorptions around 1450-1600 cm⁻¹.
Synthesis and Manufacturing
The primary and most efficient method for synthesizing (2S)-2-(benzylamino)propanoic acid is the reductive amination of L-alanine with benzaldehyde. This method is favored because it forms the C-N bond and reduces the intermediate imine in a single conceptual process, which minimizes side reactions like over-alkylation that can occur in direct alkylation methods.[6][7][8]
Reductive Amination Workflow
The process involves two key stages: the formation of a Schiff base (imine) intermediate, followed by its immediate reduction to the secondary amine.
Caption: Key reaction pathways.
Reactions at the Carboxylic Acid
-
Esterification: Reacts with alcohols under acidic conditions (e.g., Fischer esterification) to form the corresponding esters. These esters can serve as protected forms of the acid or as intermediates for further reactions.
-
Amide Bond Formation: The carboxylic acid can be activated with coupling reagents (e.g., TBTU, DCC) and reacted with primary or secondary amines to form chiral amides.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to a primary alcohol, yielding the chiral amino alcohol (S)-2-(benzylamino)propan-1-ol. This is a valuable synthetic precursor. [9]
Reactions at the Secondary Amine
-
Acylation: The secondary amine readily reacts with acyl chlorides or anhydrides to form N-acyl derivatives.
-
Further Alkylation: The amine can be further alkylated, though conditions must be controlled to prevent the formation of a quaternary ammonium salt.
Applications in Research and Drug Development
The chiral nature and functional group arrangement of (2S)-2-(benzylamino)propanoic acid make it a molecule of significant interest in medicinal chemistry and materials science.
-
Chiral Building Block: It is a fundamental precursor for the synthesis of more complex chiral molecules. The stereocenter derived from L-alanine is maintained throughout synthetic sequences, which is crucial for producing enantiomerically pure active pharmaceutical ingredients (APIs). Derivatives of 2-arylpropionic acids are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). [10][11]* Prodrug Development: The molecule itself is described as an "optical prodrug". [1]Amino acid moieties are often incorporated into drug molecules to enhance properties like aqueous solubility or to leverage amino acid transporters for improved cell permeability and targeted delivery. [1]* Antiviral and Anticancer Research: It has been identified as having antiviral activity and serves as a precursor for the synthesis of purines and other biologically active compounds. [1]The broader class of arylpropionic acid derivatives has been investigated for anticancer properties. [12]* Chiral Ligands: N-substituted amino acids are foundational structures for developing chiral ligands used in asymmetric catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. [13]
Safety and Handling
As a derivative of an amino acid and a carboxylic acid, (2S)-2-(benzylamino)propanoic acid requires careful handling in a laboratory setting.
-
Hazard Classification: It is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [1]* Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated area or a chemical fume hood. [14][15]* Handling Precautions: Avoid inhalation of dust and contact with skin and eyes. [15]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of propanoic acid. Retrieved January 27, 2026, from [Link]
-
Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of propanoic acid. Retrieved January 27, 2026, from [Link]
-
Gouda, A. M., et al. (2019). Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action. Bioorganic Chemistry, 93, 103224. Available at: [Link]
-
Landoni, M. F., & Soraci, A. L. (2001). Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. Current Drug Metabolism, 2(1), 37-51. Available at: [Link]
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved January 27, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 27, 2026, from [Link]
-
Orduña, J. M., del Río, N., & Pérez-Pérez, M. J. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry, 21(26), 5475-5482. Available at: [Link]
-
PubChem. (n.d.). 2-[Benzyl(methyl)amino]propanoic acid. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (2024). Investigation of the reductive amination of benzaldehyde with aniline. Retrieved January 27, 2026, from [Link]
- U.S. Patent No. US8344182B2. (2013). Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine. Google Patents.
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